[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-benzyloxime
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Overview
Description
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is a complex organic compound that features a cyclopropyl group attached to a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which is then attached to the benzodioxole ring. The methoxyphenyl group is introduced through a series of substitution reactions. The final step involves the formation of the O-benzyloxime group, which is achieved by reacting the intermediate compound with benzyl hydroxylamine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
- 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime
Uniqueness
Compared to similar compounds, 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-benzyloxime is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-27-20-10-7-18(8-11-20)25(26-30-15-17-5-3-2-4-6-17)22-14-21(22)19-9-12-23-24(13-19)29-16-28-23/h2-13,21-22H,14-16H2,1H3/b26-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYDQRQIKCCBM-OCEACIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=CC=C2)C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=CC=C2)/C3CC3C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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